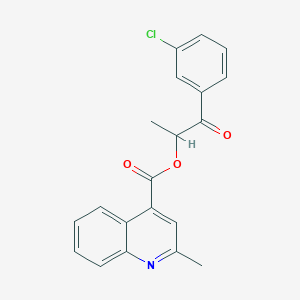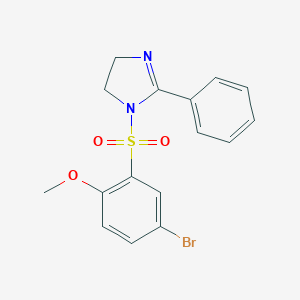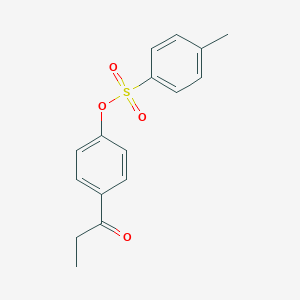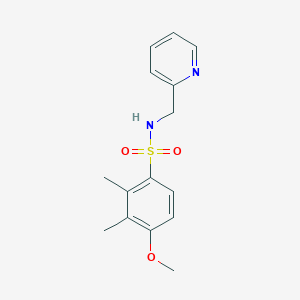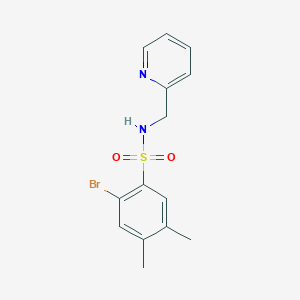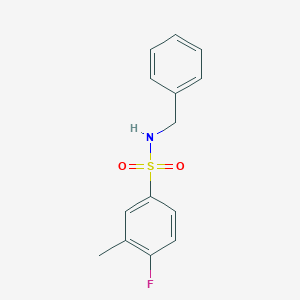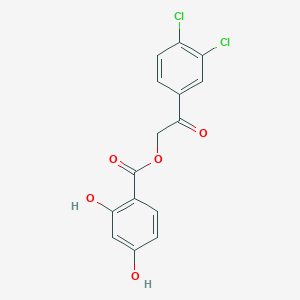
2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat a variety of conditions, including arthritis, acute pain, and menstrual cramps. The drug works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
作用机制
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
实验室实验的优点和局限性
Diclofenac has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action, which makes it a useful tool for studying inflammation and pain. However, one limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of the drug that can be more effective and have fewer side effects. Another area of interest is the study of diclofenac's potential in treating cancer, as well as its potential for use in combination with other cancer therapies. Finally, there is ongoing research into the mechanisms of diclofenac's anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar mechanisms of action.
合成方法
Diclofenac can be synthesized by a variety of methods, including the condensation of 2,4-dihydroxybenzoic acid with 2-(3,4-dichlorophenyl)acetyl chloride in the presence of a base. Another common method involves the reaction of 2,4-dichlorophenylacetic acid with 2,4-dihydroxybenzoic acid in the presence of a dehydrating agent.
科学研究应用
Diclofenac has been extensively studied for its therapeutic effects, as well as its potential for toxicity. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, diclofenac has been studied for its potential in treating cancer, as it has been shown to inhibit the growth of certain types of tumors.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O5/c16-11-4-1-8(5-12(11)17)14(20)7-22-15(21)10-3-2-9(18)6-13(10)19/h1-6,18-19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXLGBDHWVXAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=C(C=C(C=C2)O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

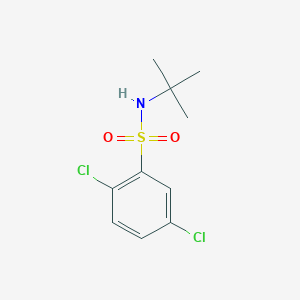
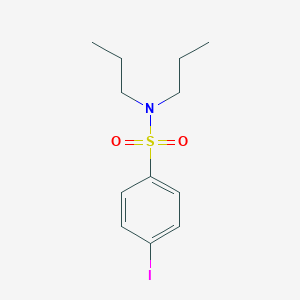
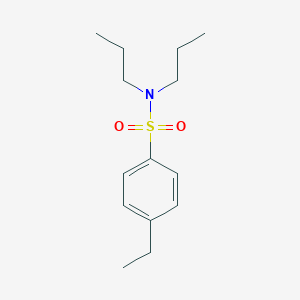
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)

![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
